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Compound of Interest

Compound Name: 3-Hydroxy-4-nitrobenzamide

CAS No.: 182932-64-5

Cat. No.: B1396673 Get Quote

Application Note: Precision Synthesis of 3-Hydroxy-4-nitrobenzamide

Executive Summary
This guide details the synthetic protocol for 3-Hydroxy-4-nitrobenzamide (CAS 182932-64-5),

a critical intermediate in the development of PARP inhibitors and antiviral therapeutics. Unlike

simple benzamides, the presence of the electron-withdrawing nitro group ortho to an electron-

donating hydroxyl group creates a "push-pull" electronic system that complicates direct

amidation via acid chlorides.

To ensure high purity and reproducibility, this protocol utilizes a Methyl Ester Ammonolysis

pathway. This approach avoids the polymerization risks associated with thionyl chloride

activation of unprotected phenols and ensures regiochemical integrity.

Retrosynthetic Analysis & Strategy
The synthesis is designed to bypass the instability of 3-hydroxy-4-nitrobenzoyl chloride. Direct

reaction of the carboxylic acid with thionyl chloride (

) often leads to intermolecular esterification (oligomerization) between the acyl chloride and the
phenolic hydroxyl group.

Selected Route: The "Ester-Ammonia" Bypass

Precursor Sourcing: 3-Hydroxy-4-nitrobenzoic acid (CAS 619-14-7).[1]
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Activation: Fischer Esterification to form Methyl 3-hydroxy-4-nitrobenzoate.

Amidation: Nucleophilic acyl substitution using methanolic ammonia.

Workflow Diagram:

Starting Material:
3-Hydroxy-4-nitrobenzoic Acid

Step 1: Fischer Esterification
(MeOH, H2SO4, Reflux)

 Activation

Intermediate:
Methyl 3-hydroxy-4-nitrobenzoate

 Isolation

Step 2: Ammonolysis
(NH3 in MeOH, RT)

 Conversion

Final Product:
3-Hydroxy-4-nitrobenzamide

 Crystallization

QC Validation:
(HPLC, 1H-NMR)

 Verification
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Caption: Logical workflow for the 2-step synthesis of 3-Hydroxy-4-nitrobenzamide avoiding

acid chloride instability.

Experimental Protocol
Materials & Reagents

Reagent CAS No.[1][2][3][4] Purity Role

3-Hydroxy-4-

nitrobenzoic acid
619-14-7 >98% Starting Material

Methanol (Anhydrous) 67-56-1 HPLC Grade Solvent/Reactant

Sulfuric Acid (

)
7664-93-9 98% Conc. Catalyst

Ammonia (7N in

Methanol)
7664-41-7 Sat. Soln. Amidation Agent

Ethyl Acetate 141-78-6 ACS Grade Extraction

Step 1: Synthesis of Methyl 3-hydroxy-4-nitrobenzoate
Rationale: Converting the carboxylic acid to a methyl ester protects the carboxyl group and

activates it for amidation without sensitizing the phenol.

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux

condenser topped with a drying tube (

).

Dissolution: Charge the RBF with 3-Hydroxy-4-nitrobenzoic acid (5.0 g, 27.3 mmol) and

Methanol (50 mL). Stir until partially suspended.

Catalysis: Carefully add Concentrated

(0.5 mL) dropwise. Caution: Exothermic.
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Reaction: Heat the mixture to reflux (

) for 6-8 hours.

Monitoring: Check via TLC (Mobile Phase: 1:1 Hexane/Ethyl Acetate). The acid spot (

) should disappear, replaced by the ester spot (

).

Work-up:

Cool reaction to room temperature.[5][6][7]

Concentrate solvent to ~10 mL under reduced pressure.

Pour residue into ice-cold water (100 mL). The ester should precipitate as a yellow solid.

[6]

Filter the solid, wash with cold water (

mL), and dry in a vacuum oven at

.

Yield Expectation: 4.8 – 5.1 g (90-95%).

Step 2: Ammonolysis to 3-Hydroxy-4-nitrobenzamide
Rationale: Ammonia in methanol is a mild nucleophile that displaces the methoxy group. The

phenolic proton is acidic but does not interfere with the irreversible formation of the amide

bond.

Setup: Use a pressure-rated glass vessel or a sealed RBF.

Reaction: Dissolve Methyl 3-hydroxy-4-nitrobenzoate (4.0 g, 20.3 mmol) in 7N Ammonia in

Methanol (40 mL).

Incubation: Seal the vessel and stir at Room Temperature (
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) for 24-48 hours.

Note: Heating is generally not required and may increase side products. If reaction is slow

(checked by HPLC), heat mildly to

.

Completion: Reaction is complete when the ester peak vanishes on HPLC.

Isolation:

Remove solvent under reduced pressure (Rotavap).

The residue is a crude yellow solid.

Purification (Recrystallization):

Dissolve crude solid in minimum hot Ethanol (

).

Add hot water dropwise until slight turbidity appears.

Allow to cool slowly to

overnight.

Filter crystals and wash with cold 1:1 Ethanol/Water.

Final Properties:

Appearance: Yellow crystalline solid.

Melting Point: 182–185°C (dec).

Molecular Weight: 182.13 g/mol .

Quality Control & Validation
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To guarantee the integrity of the synthesized compound, the following analytical parameters

must be met.

A. HPLC Method (Purity Check)

Column: C18 Reverse Phase (

mm, 3.5

m).

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[6]

Gradient: 5% B to 95% B over 10 min.

Detection: UV @ 254 nm.

Acceptance Criteria: Purity > 98.0% (Area %).

B.

-NMR Interpretation (DMSO-

, 400 MHz)
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Logic

11.20 Broad Singlet 1H -OH

Phenolic proton

(deshielded by

).

8.15 Broad Singlet 1H -NH Amide proton A.

7.90
Doublet (

Hz)
1H Ar-H (C5)

Ortho to Nitro

(most deshielded

Ar-H).

7.60 Singlet 1H Ar-H (C2)
Ortho to

Amide/OH.

7.55 Broad Singlet 1H -NH Amide proton B.

7.45
Doublet (

Hz)
1H Ar-H (C6) Meta to Nitro.

Troubleshooting & Critical Parameters
Issue Probable Cause Corrective Action

Low Yield (Step 1)
Incomplete esterification due

to water.

Ensure anhydrous Methanol is

used; increase reflux time or

add molecular sieves.

Impurity in Step 2 Hydrolysis back to acid.

Ensure Ammonia source is dry;

avoid adding water until

workup.

Red Coloration Phenoxide oxidation.

Perform reactions under

Nitrogen atmosphere; store

product in amber vials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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